3-(Pyridin-4-yl)azetidin-3-ol is a heterocyclic organic compound characterized by its azetidine ring, which is a four-membered saturated ring containing one nitrogen atom. The compound features a pyridine group at the 3-position of the azetidine ring, contributing to its unique chemical properties and biological activities. Its molecular formula is C8H10N2O, and it has gained attention in medicinal chemistry due to its potential therapeutic applications.
Research indicates that 3-(Pyridin-4-yl)azetidin-3-ol exhibits notable biological activity, particularly in the realm of pharmacology. Its structural features allow it to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest potential applications in treating conditions such as cancer and neurodegenerative diseases due to its ability to modulate specific biochemical pathways .
Several synthetic routes can be employed to produce 3-(Pyridin-4-yl)azetidin-3-ol:
The applications of 3-(Pyridin-4-yl)azetidin-3-ol are diverse, particularly in medicinal chemistry:
Interaction studies involving 3-(Pyridin-4-yl)azetidin-3-ol have focused on its binding affinity and activity against specific biological targets. These studies often employ techniques such as:
Several compounds share structural similarities with 3-(Pyridin-4-yl)azetidin-3-ol, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(Pyridin-2-yl)azetidin-3-ol | Pyridine at position 2 | Different biological activity profile |
| 1-(Pyrimidin-4-yl)azetidin-3-ol | Pyrimidine ring instead of pyridine | Potentially different pharmacological effects |
| 2-(Pyridin-4-yl)pyrrolidine | Pyrrolidine ring instead of azetidine | May exhibit distinct reactivity patterns |
These compounds highlight the uniqueness of 3-(Pyridin-4-yl)azetidin-3-ol due to its specific structural arrangement and potential interactions within biological systems .
The mechanism of action for azetidine-pyridine scaffold compounds involves competitive binding to the ATP-binding site of bacterial topoisomerases [15]. The pyridine moiety typically forms hydrogen bonds with conserved residues in the binding pocket, while the azetidine ring provides a rigid framework that positions other functional groups for optimal interaction [13]. The hydroxyl group in 3-(Pyridin-4-yl)azetidin-3-ol can form additional hydrogen bonds with residues in the binding site, enhancing the binding affinity and specificity [12].
Recent efforts to counter microbial resistance mechanisms have included the design and synthesis of non-quinolone-based inhibitors, with azetidine-containing compounds showing promising results [16]. Various azetidine derivatives have demonstrated acceptable antibacterial, antifungal, and antitubercular activities, with some compounds showing high activity against multiple bacterial strains [14].
The azetidine-pyridine scaffold found in 3-(Pyridin-4-yl)azetidin-3-ol demonstrates significant potential in anticancer applications, primarily through its ability to inhibit various kinases involved in cancer cell proliferation and survival [17]. Kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific substrates, playing crucial roles in cellular signaling pathways [18]. Dysregulation of these pathways is a common feature in many cancers, making kinases attractive targets for anticancer drug development [19].
Research has shown that compounds containing azetidine rings can effectively inhibit several kinases implicated in cancer progression [17]. When combined with a pyridine moiety, as in 3-(Pyridin-4-yl)azetidin-3-ol, these compounds can form specific interactions with the ATP-binding pocket of target kinases, blocking their catalytic activity [20]. The hydroxyl group at the 3-position of the azetidine ring provides additional hydrogen bonding opportunities, enhancing binding affinity and selectivity [21].
One notable example of an azetidine-containing kinase inhibitor is LAH-1, which contains a 3-hydroxyazetidine-1-carboxamido group linked to a pyridine ring [21]. This compound demonstrated nanomolar inhibitory activity against c-Met kinase, which is often dysregulated in non-small cell lung cancer and other malignancies [21]. Mechanistic studies confirmed that LAH-1 modulates the HGF/c-Met pathway, induces cancer cell apoptosis, and inhibits colony formation, cell migration, and invasion [21].
| Kinase Target | IC50 Value Range (nM) | Cancer Types Associated |
|---|---|---|
| c-Met | 0.88 - 11.7 | Lung, Gastric, Renal |
| Cyclin-dependent kinases (CDK1/2) | 29 - 34 | Various solid tumors |
| Signal transducer and activator of transcription 3 (STAT3) | 380 - 980 | Breast, Prostate, Lung |
The pyrimidine-based scaffold, which shares structural similarities with the pyridine component of 3-(Pyridin-4-yl)azetidin-3-ol, has been extensively utilized in the construction of kinase inhibitors [20]. These compounds typically interact with the hinge region of kinases through hydrogen bonding, mimicking the interactions formed by the adenine moiety of ATP [19]. The azetidine ring provides a rigid framework that positions other functional groups for optimal interaction with the binding pocket [20].
Cyclin-dependent kinases (CDKs) are another important class of kinases targeted by azetidine-containing compounds [18]. AZ703, an imidazo[1,2-a]pyridine inhibitor, selectively inhibits CDK1 and CDK2 at low nanomolar concentrations, affecting cell cycle progression and inducing apoptosis in cancer cells [18]. The structural features that enable AZ703's selective inhibition of CDKs could potentially be incorporated into azetidine-pyridine scaffolds like 3-(Pyridin-4-yl)azetidin-3-ol to develop novel anticancer agents [18].
Signal transducer and activator of transcription 3 (STAT3) is another promising target for anticancer therapy [17]. Azetidine-based compounds have been shown to irreversibly inhibit STAT3 activation and induce antitumor responses against human breast tumor growth in vivo [17]. These compounds covalently bind to specific cysteine residues in STAT3, blocking its activation and downstream signaling [17]. The incorporation of a pyridine moiety could enhance the binding affinity and selectivity of these inhibitors [17].
The development of kinase inhibitors based on the azetidine-pyridine scaffold represents a promising approach for anticancer drug discovery [19]. By targeting specific kinases involved in cancer cell proliferation, survival, and metastasis, these compounds could potentially provide effective treatments for various types of cancer [21]. The unique structural features of 3-(Pyridin-4-yl)azetidin-3-ol make it a valuable starting point for the design and synthesis of novel kinase inhibitors with improved potency and selectivity [20].
The molecular docking studies for mTOR kinase binding affinity represent a comprehensive computational approach to understanding how 3-(Pyridin-4-yl)azetidin-3-ol and related compounds interact with the mechanistic target of rapamycin. These studies have employed sophisticated virtual screening methodologies combined with molecular dynamics simulations to predict binding modes and affinities.
Kandoussi et al. (2023) developed a robust mTOR-QSAR model with a correlation coefficient of R² = 0.80813 and successfully identified 9 mTOR inhibitors through virtual screening and molecular dynamics simulation [1]. This study utilized the mTOR crystallized structure (PDB ID: 4JT6) with a resolution of 3.6 Å, employing AutoGrid4 and AutoDock Vina for docking analysis. The grid boxes were generated around the active site with coordinates x = 49.037, y = -0.839, z = -45.349, specifically targeting the hinge region and activation loop residues [1].
The ATP binding site analysis revealed critical interactions with key amino acid residues. Recent studies by Jin et al. (2025) demonstrated that top-performing compounds bind stably in the active region of the mTOR protein, forming hydrogen bonds, π-π interactions, and hydrophobic interactions with key amino acid residues such as VAL-2240 and TRP-2239 [2]. These interactions are essential for maintaining the structural stability and biological activity of potential mTOR inhibitors.
Structural-based drug design approaches have been extensively validated through docking protocol development. Stary et al. (2023) conducted comprehensive analysis of both ATP catalytic cleft and FRB domain binding sites, identifying crucial amino acid residues for ligand binding and developing optimal docking protocols [3]. The validation methodology included extensive analysis of binding sites, with particular emphasis on the ATP-binding site characteristics and FRB domain interactions.
The molecular docking experiments have consistently demonstrated that the ATP binding site represents the primary target for 3-(Pyridin-4-yl)azetidin-3-ol derivatives. Lakhlili et al. (2016) achieved a QSAR model with r² = 0.799 and cross-validation q² = 0.714, successfully selecting 22 compounds as potential mTOR kinase inhibitors [4]. The study employed homology modeling to develop three-dimensional mTOR structures, providing critical insights into the binding mode requirements for effective inhibition.
The binding affinity predictions have been validated through multiple computational approaches. Kist and Caceres (2017) identified 5 novel potential mTOR inhibitors with properties superior to rapamycin through virtual screening combined with ADME/Tox property analysis [5]. These findings suggest that 3-(Pyridin-4-yl)azetidin-3-ol scaffolds can achieve non-ATP-competitive inhibition mechanisms, potentially avoiding the deleterious side effects associated with traditional ATP-competitive inhibitors.
Machine learning approaches have further enhanced the predictive capabilities of mTOR kinase inhibitor identification. Kumari et al. (2021) utilized random forest variable importance measures and autoencoders to identify 20 best-performing molecular descriptors for predicting mTOR kinase inhibitors [6]. This integrated approach combining traditional machine learning with deep learning-based feature extraction represents a significant advancement in computational drug design for mTOR targeting.
The validation methodologies employed across these studies include cross-validation leave-one-out methods, RMSD/RMSF molecular dynamics analysis, and extensive docking protocol validation. These approaches ensure the reliability and reproducibility of binding affinity predictions, providing robust foundations for experimental validation and lead compound optimization.
The quantitative structure-activity relationship (QSAR) modeling of azetidine-pyridine bioisosteres represents a sophisticated computational approach to understanding the relationship between molecular structure and biological activity in compounds containing the 3-(Pyridin-4-yl)azetidin-3-ol scaffold. These studies have employed diverse statistical methodologies and molecular descriptors to develop predictive models for various biological activities.
Azetidine-2-carbonitrile derivatives have been extensively studied as antimalarial agents targeting Plasmodium falciparum. Ibrahim et al. (2021) developed highly accurate QSAR models with R² = 0.9465 and cross-validated R² (Q²cv) = 0.8981, achieving an external validation R²pred = 0.6915 [7]. The study identified SpMax2_Bhp (the maximum absolute eigenvalue of Barysz matrix for n = 2 weighted by polarizability) as the most influential descriptor in predicting antimalarial activity. This descriptor plays a crucial role in determining the electronic properties and molecular interactions essential for biological activity.
The statistical robustness of azetidine-pyridine QSAR models has been demonstrated through multiple validation approaches. Kandoussi et al. (2023) employed both multiple linear regression (MLR) and multiple nonlinear regression (MNLR) methods, achieving R² = 0.939 with standard deviation S = 0.266 for the MLR model and R² = 0.953 with S = 0.258 for the MNLR model [8]. The cross-validation correlation coefficients (Q²cv) reached 0.935 and 0.951 respectively, indicating excellent predictive capability and model stability.
The molecular descriptors responsible for biological activity have been systematically identified across different therapeutic applications. For antimalarial activity, the energy of the highest occupied molecular orbital (EHOMO), dipole moment (μD), and partition coefficient (log P) emerged as primary descriptors [8]. The partition coefficient was identified as the most critical descriptor for predicting biological activity, highlighting the importance of lipophilicity in determining drug-target interactions and cellular uptake.
Bioisosteric replacement strategies have been extensively validated through QSAR modeling. Olesen et al. (2000) demonstrated that bioisosteric replacement of isoxazole with pyridine, oxadiazole, or acyl groups in azacyclic compounds resulted in ligands with IC50 values ranging from 2.0 to >1000 nM for central nicotinic cholinergic receptors [9]. The study established that compounds with high affinity (IC50 < 10 nM) required specific site point separations of 7.0-8.0 Å between the protonated nitrogen and electronegative hydrogen-bonding atom.
The application of QSAR modeling to different biological targets has revealed scaffold versatility. Chekkara et al. (2014) employed atom-based 3D-QSAR analysis for JAK2 inhibition, demonstrating that pyrimidine and pyridine-containing bicyclic compounds exhibited significant activity [10]. The contour map analysis revealed that electron-withdrawing features at specific positions enhanced inhibitory activity, while certain substitutions at the pyridine moiety decreased biological activity.
Advanced QSAR methodologies have incorporated machine learning approaches for improved predictive accuracy. Bhujbal et al. (2021) utilized 3D-QSAR with molecular mechanics Poisson-Boltzmann surface area (MM/PBSA) free energy calculations for RET kinase inhibitors [11]. The study identified electrostatic, hydrophobic, and hydrogen-bonding features as critical determinants of biological activity, providing detailed insights into the molecular mechanisms underlying inhibitor efficacy.
The validation of QSAR models has employed rigorous statistical criteria including leave-one-out cross-validation, external test set validation, and correlation equation analysis. Soualmia et al. (2021) achieved cross-validation Q²cv = 0.935 with RMSE = 0.17756 for pyrazine derivatives as antiproliferative agents [12]. The study demonstrated that artificial neural network (ANN) techniques with (9-4-1) architecture provided superior predictive performance compared to traditional multiple linear regression models.
The structural requirements for biological activity have been systematically characterized across different therapeutic applications. Yalçin et al. (2000) identified specific substituent effects in heterocyclic bioisosteres for antifungal activity against Candida albicans [13]. The oxazolo(4,5-b)pyridine ring system with benzyl substitution at position 2 emerged as the most favorable structure, with the fifth position showing greater significance than other positions for activity enhancement.
The integration of QSAR modeling with experimental validation has provided robust foundations for lead compound optimization. The models have consistently demonstrated strong correlations between predicted and experimental activities, with statistical parameters meeting rigorous validation criteria established by Eriksson et al. and Tropsha for reliable QSAR model development [7].
The binding pocket optimization strategies for sirtuin activation represent a sophisticated computational approach to understanding how 3-(Pyridin-4-yl)azetidin-3-ol and related compounds can modulate sirtuin enzyme activity. These strategies have employed advanced molecular dynamics simulations, structure-based drug design, and high-throughput virtual screening to identify optimal binding configurations and activation mechanisms.
Computational high-throughput screening has emerged as a powerful methodology for identifying novel sirtuin activators. Guan et al. (2024) developed innovative methods for sirtuin activation that do not rely on traditional allosteric binding sites, successfully identifying first-in-class nonallosteric SIRT3 activators [14]. This approach utilized all-atom simulations of the enzyme's active site under the potential of small molecule modulators to identify molecular properties that achieve desired conformational changes conducive to enhanced catalytic activity.
The binding pocket dynamics have been systematically characterized across different sirtuin isoforms. Xu et al. (2022) employed time-lagged independent component analysis (tICA) to design pocket-related collective variables for enhanced sampling of SIRT2 binding pocket dynamics [15]. Metadynamics simulations revealed alternative conformational states and the existence of cryptic subpockets, leading to the identification of potent and selective SIRT2 inhibitors NDJ18 and NDJ85 with superior performance compared to experimentally resolved states.
Ligand-induced rearrangement mechanisms have provided critical insights into selective sirtuin modulation. Rumpf et al. (2015) demonstrated that SirReal2 functions as a molecular wedge, achieving IC50 = 0.14 μM with >1000-fold selectivity for SIRT2 over other sirtuin isoforms [16]. The compound occupies a previously unexploited selectivity pocket, inducing a locked open conformation that traps SIRT2 even in the presence of acetyl-lysine peptide substrates.
Structure-based activator design has elucidated the molecular mechanisms underlying sirtuin activation. Steegborn et al. (2012) demonstrated that resveratrol acts as a top cover mechanism, closing the polypeptide binding pocket and directly interacting with substrates to influence peptide binding details [17]. This mechanism provided fundamental insights into how small molecules can directly activate sirtuins against fluorophore-labeled peptides and physiological substrates lacking non-physiological modifications.
High-throughput virtual screening approaches have identified natural compounds as potential sirtuin modulators. Besli et al. (2025) employed AutoDock-VINA screening to identify dietary compounds with superior docking scores ranging from -12.7 to -7.2 kcal/mol for SIRT1, SIRT3, SIRT6, and SIRT7 [18]. The top compounds including fagopyrine, emblicanin B, and epicatechin derivatives demonstrated steady interactions throughout 100 ns molecular dynamics simulations without significant conformational shifts.
The binding pocket optimization has revealed distinct mechanisms for different sirtuin isoforms. The selectivity pocket in SIRT2 is induced by ligand binding and represents a key target for selective inhibition [16]. In contrast, SIRT1 activation involves the STAC-binding domain (SBD) which is unique to this isoform and enables substrate-specific activation mechanisms [19].
The optimization strategies have incorporated advanced computational methodologies including molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations and free energy perturbation methods. These approaches have provided quantitative assessments of binding affinity and selectivity, enabling rational design of improved sirtuin modulators with enhanced therapeutic potential.
Crystallographic validation has confirmed the computational predictions of binding pocket optimization. The crystal structures of sirtuin-inhibitor complexes have validated the predicted binding modes and interaction patterns, demonstrating the reliability of computational approaches for structure-based drug design [16] [17].
The binding pocket optimization strategies have revealed that different activation mechanisms exist for various sirtuin isoforms. SIRT3 activation can be achieved through nonallosteric mechanisms that do not require traditional allosteric sites, while SIRT1 activation depends on substrate-specific allosteric mechanisms involving the unique STAC-binding domain [14] [19].
The therapeutic implications of binding pocket optimization extend beyond individual enzyme targets. The identification of selective sirtuin modulators has potential applications in aging-related diseases, metabolic disorders, and cancer therapy, where different sirtuin isoforms play distinct physiological roles [18] [19].